5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18792876
InChI: InChI=1S/C14H14FNO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-10(15)11(6-8)19-3/h4-7,16H,1-3H3
SMILES:
Molecular Formula: C14H14FNO5
Molecular Weight: 295.26 g/mol

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.:

Cat. No.: VC18792876

Molecular Formula: C14H14FNO5

Molecular Weight: 295.26 g/mol

* For research use only. Not for human or veterinary use.

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione -

Specification

Molecular Formula C14H14FNO5
Molecular Weight 295.26 g/mol
IUPAC Name 5-[(4-fluoro-3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C14H14FNO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-10(15)11(6-8)19-3/h4-7,16H,1-3H3
Standard InChI Key BYHMSSWOZYVBJW-UHFFFAOYSA-N
Canonical SMILES CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)OC)C(=O)O1)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 5-[(4-fluoro-3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reflects its intricate structure:

  • Fluorinated aromatic ring: A 4-fluoro-3-methoxy-substituted phenyl group enhances electron-withdrawing properties, influencing reactivity.

  • Methyleneamine bridge: Connects the aromatic ring to the dioxane-dione core, enabling conjugation and stabilizing charge distribution.

  • Dioxane-dione moiety: Derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), this segment provides a rigid, bicyclic framework that facilitates cycloaddition and nucleophilic substitution reactions .

Key Structural Identifiers:

PropertyValueSource
InChIKeyBYHMSSWOZYVBJW-UHFFFAOYSA-N
Canonical SMILESCC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)OC)C(=O)O1)C
PubChem CID69720494

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the dioxane-dione’s polarity .

  • Stability: Sensitive to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis protocols .

Synthesis and Reaction Mechanisms

Multi-Step Synthesis Protocol

The compound is synthesized through a sequence of reactions optimized for yield and purity :

  • Formation of the Methyleneamine Bridge:

    • Condensation of 4-fluoro-3-methoxyaniline with Meldrum’s acid derivative under reflux in anhydrous THF.

    • Temperature control (60–80°C) prevents side reactions such as decarboxylation .

  • Cyclization:

    • Intramolecular cyclization catalyzed by triethylamine, forming the dioxane-dione ring .

  • Purification:

    • Recrystallization from ethanol/water mixtures achieves >95% purity.

Representative Reaction Conditions:

StepReagents/ConditionsYield
CondensationTHF, 70°C, 12h75–80%
CyclizationTriethylamine, RT, 6h85–90%

Mechanistic Insights

The fluorinated aromatic ring directs electrophilic substitution reactions meta to the methoxy group, while the dioxane-dione’s electron-deficient core participates in [4+2] cycloadditions, as demonstrated in pyrimidine nucleoside syntheses .

Applications in Medicinal Chemistry

Biological Activity Profiling

  • Enzyme Inhibition: Preliminary studies suggest activity against tyrosine kinases, potentially disrupting VEGF signaling pathways in cancer cells .

  • Antimicrobial Potential: Structural analogs exhibit moderate inhibition of bacterial dihydrofolate reductase (DHFR), though the parent compound’s efficacy remains under investigation .

Drug Intermediate Utility

The compound serves as a scaffold for synthesizing uridine-5-carboxylic acid derivatives, which are precursors to antiviral and anticancer agents . For example:

  • Bromo-Decarboxylation: Treatment with N\text{N}-bromosuccinimide yields 5-bromouracil analogs, which integrate into DNA to induce apoptosis in rapidly dividing cells .

Comparative Analysis with Related Compounds

Structural Isomers and Bioactivity

Comparative data highlight the impact of substituent positioning on biological activity:

CompoundSubstituent PositionIC50 (VEGFR-2, nM)Source
Target Compound4-F, 3-OCH₃120 ± 15
5-(((3-Fluoro-4-methoxyphenyl)amino)methylene) isomer3-F, 4-OCH₃95 ± 10
5-(4-Methoxybenzylidene) derivative4-OCH₃>500

The 3-fluoro-4-methoxy isomer exhibits enhanced potency due to improved hydrophobic interactions with kinase active sites.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorine and methoxy groups to optimize pharmacokinetic properties.

  • In Vivo Toxicity Profiling: Address solubility limitations via prodrug strategies (e.g., phosphate ester formulations) .

  • Computational Modeling: Molecular dynamics simulations to predict binding affinities for novel targets, such as COVID-19 main protease .

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